4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone
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Overview
Description
4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone is a synthetic derivative of benzophenone. It is characterized by the presence of bromine, fluorine, and a pyrrolidinomethyl group attached to the benzophenone core.
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the aromatic ring.
Pyrrolidinomethylation: The attachment of a pyrrolidinomethyl group to the benzophenone core.
These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the pyrrolidinomethyl group, contribute to its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:
- 4-Bromo-2-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-fluorobiphenyl
These compounds share similar structural features, such as the presence of bromine and fluorine atoms. the addition of the pyrrolidinomethyl group in 4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone makes it unique and potentially more versatile in its applications .
Biological Activity
4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone (CAS No. 898774-85-1) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a bromine atom, a fluorine atom, and a pyrrolidinomethyl group attached to a benzophenone core, suggests various applications in medicinal chemistry and biological research.
- Molecular Formula : C18H17BrFNO
- Molecular Weight : 362.24 g/mol
- Purity : Typically around 97% in commercial preparations .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The halogen substituents (bromine and fluorine) and the pyrrolidinomethyl group contribute to its reactivity and binding affinities, potentially influencing various biochemical pathways.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activities. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds ranged from approximately 8 to 10 µM after 48 to 72 hours of treatment, suggesting a potent growth inhibitory effect .
Inhibition of Angiogenesis
The compound's potential as an anti-angiogenic agent has also been explored. In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that certain derivatives could effectively inhibit blood vessel formation in tumor tissues, which is crucial for tumor growth and metastasis .
Comparative Analysis with Similar Compounds
To provide context regarding the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
4-Bromo-2-fluorobiphenyl | Biphenyl structure | Lacks pyrrolidinomethyl group | Moderate cytotoxicity |
4-Bromo-2-fluorophenol | Hydroxyl group instead of pyrrolidinomethyl | Different reactivity | Lower anticancer activity |
4-Bromo-2-fluoro-3'-pyrrolidinomethyl benzophenone | Pyrrolidinomethyl at different position | Variation in biological activity | Potentially higher potency |
The presence of the pyrrolidinomethyl group in this compound enhances its biological activity compared to other derivatives lacking this moiety.
Case Studies
- Cell Proliferation Assays : In a study evaluating the effects of various benzophenone derivatives on MCF-7 cell lines, it was found that those with halogen substitutions exhibited enhanced cytotoxicity. Specifically, compounds with both bromine and fluorine showed synergistic effects leading to increased apoptosis rates compared to controls .
- In Vivo CAM Assay : A recent investigation utilized the CAM assay to assess the anti-angiogenic properties of related compounds. Results indicated a significant reduction in vascularization when treated with these compounds, highlighting their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKMSWUJJVYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643663 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-85-1 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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